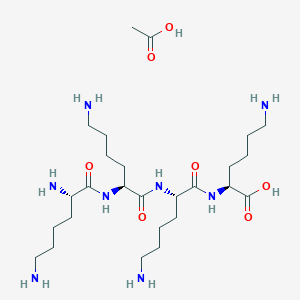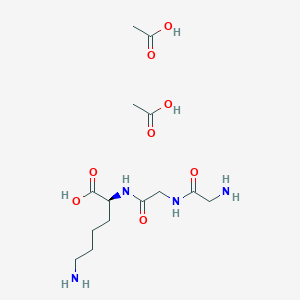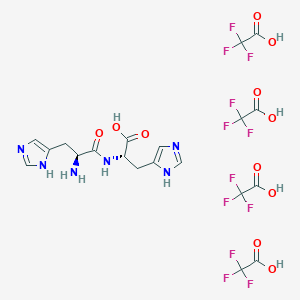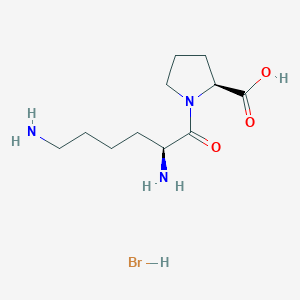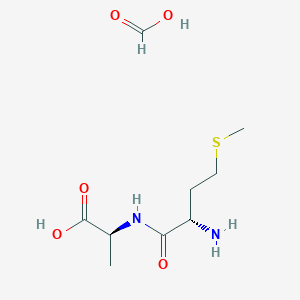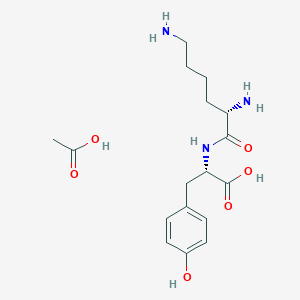
H-Pro-Lys-OH Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Pro-Lys-OH Acetate is a synthetic compound that has been used in scientific research for a variety of applications. It is a peptide derivative of lysine, an essential amino acid found in proteins, and is composed of four amino acids: proline, lysine, hydroxyproline, and acetate. This compound has been studied extensively in the field of biochemistry and physiology and has been found to have a variety of biochemical and physiological effects.
作用機序
H-Pro-Lys-OH Acetate has been found to interact with proteins, receptors, and other biomolecules in a variety of ways. It has been found to interact with proteins in a manner that can affect the structure and function of the protein, as well as to interact with receptors in a manner that can affect the regulation of gene expression. In addition, this compound has been found to interact with other biomolecules in a manner that can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, as well as the activity of proteins and other biomolecules. In addition, this compound has been found to affect the regulation of gene expression, as well as the activity of receptors and other proteins. Furthermore, this compound has been found to affect the activity of other proteins, such as those involved in the transport of ions and other molecules across cell membranes.
実験室実験の利点と制限
H-Pro-Lys-OH Acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it can be easily synthesized in a laboratory setting and is relatively inexpensive. Furthermore, it can be used to study a variety of biochemical and physiological processes in a relatively short amount of time. However, one limitation is that it is not as stable as other compounds and may degrade over time. In addition, it may not be as effective as other compounds in some laboratory experiments.
将来の方向性
There are a number of potential future directions for research using H-Pro-Lys-OH Acetate. One potential direction is to further explore its effects on protein-protein interactions, as well as its effects on the regulation of gene expression. In addition, further research could be done to explore its effects on the activity of enzymes and other proteins, as well as its effects on receptor-ligand interactions. Furthermore, further research could be done to explore its potential applications in drug discovery and development, as well as its potential therapeutic applications. Finally, further research could be done to explore its potential uses in the development of new diagnostic tools and treatments for various diseases and disorders.
合成法
H-Pro-Lys-OH Acetate is synthesized through a process known as solid-phase peptide synthesis, which involves the use of a solid support material to bind the peptide to a resin and then allow it to be synthesized. The process involves the use of a base and an acid to form the peptide bonds, as well as the use of a coupling agent to link the peptide to the resin. This method is widely used in the synthesis of peptides and is often used to synthesize compounds for use in scientific research.
科学的研究の応用
H-Pro-Lys-OH Acetate has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, as well as in studies of the structure and function of proteins and other biomolecules. It has also been used in studies of receptor-ligand interactions and in studies of the regulation of gene expression. In addition, this compound has been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental pollutants on the body.
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8;1-2(3)4/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWYTLZZGKKGB-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

